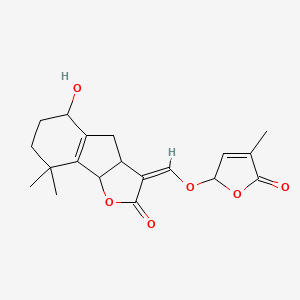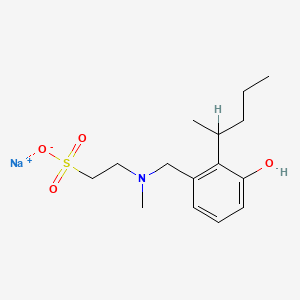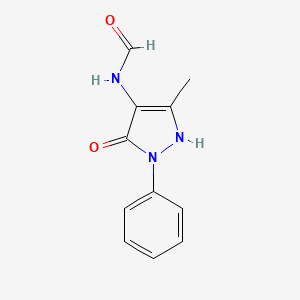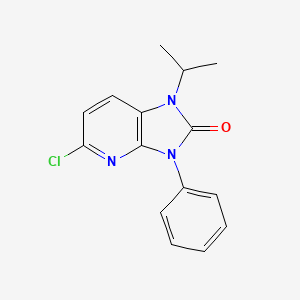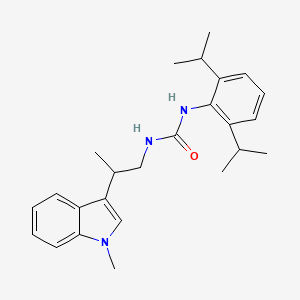
Barbital hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbital hydrochloride, also known as diethylbarbituric acid hydrochloride, is a derivative of barbituric acid. It was one of the first barbiturates to be used clinically and was marketed under the trade names Veronal and Medinal. This compound is a long-acting barbiturate that depresses the central nervous system and is used as a hypnotic and sedative. It has also been used in veterinary practice for central nervous system depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barbital hydrochloride can be synthesized through the condensation of diethylmalonic ester with urea in the presence of sodium ethoxide. Another method involves adding at least two molar equivalents of ethyl iodide to the silver salt of malonylurea (barbituric acid) or to a basic solution of the acid .
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
Barbital hydrochloride undergoes various chemical reactions, including:
Oxidation: Barbital can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert barbital into its reduced forms.
Substitution: Barbital can undergo substitution reactions, particularly nucleophilic substitutions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted barbiturates .
Wissenschaftliche Forschungsanwendungen
Barbital hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in studies involving central nervous system depression and neurotransmitter interactions.
Medicine: Historically used as a sedative and hypnotic; currently studied for its effects on the central nervous system.
Industry: Utilized in the synthesis of other barbiturates and related compounds
Wirkmechanismus
Barbital hydrochloride exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This potentiation increases the influx of chloride ions into the postsynaptic neuron, leading to hyperpolarization and decreased neuronal excitability. The compound binds to specific sites on the GABA_A receptor, distinct from the GABA binding site, enhancing the inhibitory effects of GABA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: Another long-acting barbiturate with similar sedative and hypnotic properties.
Amobarbital: A barbiturate used for sedation and the management of insomnia.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Uniqueness
Barbital hydrochloride is unique in its long duration of action and its historical significance as one of the first barbiturates used clinically. Its synthesis and chemical properties have paved the way for the development of other barbiturates .
Eigenschaften
CAS-Nummer |
23851-27-6 |
|---|---|
Molekularformel |
C8H13ClN2O3 |
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
5,5-diethyl-1,3-diazinane-2,4,6-trione;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);1H |
InChI-Schlüssel |
SACKVYGWWZDWQS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


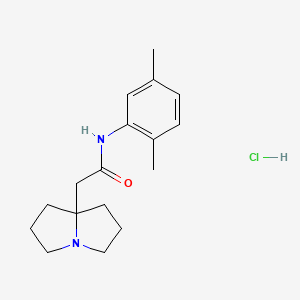
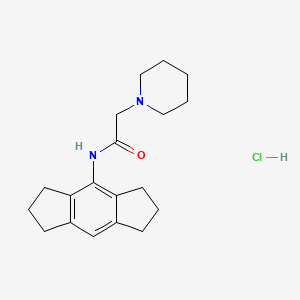
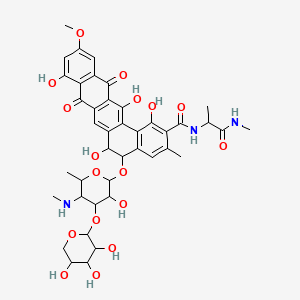
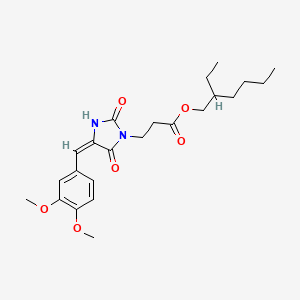

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)

